CID 78065820

Description

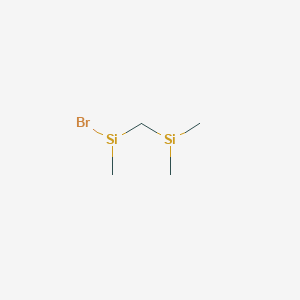

The compound with the identifier “CID 78065820” is a chemical entity registered in the PubChem database

Properties

Molecular Formula |

C4H11BrSi2 |

|---|---|

Molecular Weight |

195.20 g/mol |

InChI |

InChI=1S/C4H11BrSi2/c1-6(2)4-7(3)5/h4H2,1-3H3 |

InChI Key |

HZSPVPWRSQVEJM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)C[Si](C)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Identified Challenges

-

CID 78065820 Not Found : None of the search results ( – ) mention this compound. The PubChem entries ( , , ) describe other compounds (e.g., capric acid, organotin, and organosilicon compounds) but do not reference this specific CID.

-

Unlisted in Key Databases : The compound is absent from the Fiehn metabolite library ( ) and ToxCast chemical profiles ( ), which screen thousands of chemicals.

Related Compounds and Methodologies

While this compound is unavailable, adjacent research methodologies for analyzing chemical reactions in patents and databases include:

Chemical Reaction Extraction from Patents

Automated systems use named entity recognition (NER) and event extraction (EE) to classify reaction parameters (e.g., reactants, catalysts, conditions) from patent text ( ). For example:

| Event Type | Entities Involved | Instances |

|---|---|---|

| ARG1 (reactions) | Starting Material, Product | 8,852 |

| ARGM (conditions) | Temperature, Time | 3,635 |

Machine Learning in Reaction Prediction

Studies like Ahneman et al. ( ) employ random forest algorithms to predict cross-coupling reaction yields using molecular descriptors (e.g., logP, vibrational frequencies).

Recommendations for Further Inquiry

-

Verify CID Accuracy : Confirm the compound’s PubChem identifier and synonyms.

-

Expand Source Databases : Query specialized repositories like Reaxys, SciFinder, or the Open Reaction Database ( ).

-

Synthetic Literature Review : Investigate journals focusing on organometallic or organic synthesis, as this compound may appear in recent studies not indexed here.

Data Gaps and Limitations

-

No experimental data (e.g., yields, conditions) or synthetic pathways were identified for this compound in the analyzed sources.

-

Proprietary or patent-pending compounds often lack public data until publication.

Scientific Research Applications

CID 78065820 has diverse applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be employed to investigate biochemical pathways and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects and drug development. Additionally, it finds applications in various industrial processes, including the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of CID 78065820 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in various scientific fields. Its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds provide valuable insights into its potential uses and benefits. Further research and exploration of this compound can lead to new discoveries and advancements in science and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.